molecular formula C17H17N3O4S B4628804 N-(2,4-dimethoxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(2,4-dimethoxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B4628804
M. Wt: 359.4 g/mol
InChI Key: IFPANFWQADHPRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines involves reactions that yield compounds with potential antimicrobial activities. For instance, derivatives of N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides were synthesized through the reaction of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides with ethyl chloroacetate, showing antimicrobial properties in some compounds (Gein et al., 2015).

Molecular Structure Analysis

The crystal structure of compounds related to the target chemical has been analyzed through single crystal X-ray diffraction studies. For example, the compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was synthesized and its crystal structure determined, highlighting the importance of structural analysis in understanding the properties of such molecules (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

The compound's chemical reactivity and properties are closely related to its structure. Alkylation and cyclization reactions play a significant role in forming the thiazolo[3,2-a]pyrimidine structure, demonstrating the compound's versatility in chemical synthesis and modification (Haiza et al., 2000).

Scientific Research Applications

Synthesis and Structural Modification

Research into thiazolopyrimidine derivatives, including compounds similar to "N-(2,4-dimethoxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide", has led to the synthesis of novel compounds with potential biomedical applications. For example, a study by Abu‐Hashem et al. (2020) focused on synthesizing novel compounds derived from visnaginone and khellinone, resulting in various heterocyclic compounds, including thiazolopyrimidines, with demonstrated analgesic and anti-inflammatory activities. These compounds were evaluated for their cyclooxygenase inhibition and had notable anti-inflammatory and analgesic properties, indicating their potential as pharmaceutical agents (Abu‐Hashem et al., 2020).

Biomedical Applications

The synthesis and evaluation of thiazolopyrimidine derivatives for their anticancer and anti-inflammatory properties have been a significant area of interest. For instance, compounds synthesized from 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid showed promise in biomedical applications, including anticancer and anti-inflammatory activities. These compounds have been systematically modified to improve their biological efficacy and reduce potential side effects. In research conducted by Rahmouni et al. (2016), novel pyrazolopyrimidines derivatives exhibited anticancer and anti-5-lipoxygenase activities, indicating their therapeutic potential in cancer treatment and inflammation management (Rahmouni et al., 2016).

Chemical Properties and Structural Insights

Further research into the structural properties and aggregation of thiazolopyrimidines, such as the study by Nagarajaiah and Begum (2014), has provided insights into their conformational features and the impact of structural modifications on their supramolecular aggregation. This research highlights the importance of understanding the molecular structure and interactions of these compounds for their potential applications in designing more effective therapeutic agents (Nagarajaiah & Begum, 2014).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-9-10(2)25-17-18-8-12(16(22)20(9)17)15(21)19-13-6-5-11(23-3)7-14(13)24-4/h5-8H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPANFWQADHPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,4-dimethoxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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N-(2,4-dimethoxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 3
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N-(2,4-dimethoxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 4
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N-(2,4-dimethoxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-dimethoxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 6
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N-(2,4-dimethoxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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